BenchChemオンラインストアへようこそ!

Sulfonamide derivative 11

Adenosine A2B receptor GPCR pharmacology Sulfonamide SAR

Sulfonamide derivative 11, designated 8-[4-(4-benzylpiperazide-1-sulfonyl)phenyl]-1-propylxanthine and codenamed PSB-601, is a xanthine-based sulfonamide developed via a novel p-nitrophenylsulfonate aminolysis synthetic route. It functions as a potent, highly selective antagonist of the human adenosine A2B receptor (ADORA2B), a G protein-coupled receptor implicated in inflammation, fibrosis, and tumor microenvironment modulation.

Molecular Formula C17H9ClN4O3S2
Molecular Weight 416.9 g/mol
Cat. No. B10836360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfonamide derivative 11
Molecular FormulaC17H9ClN4O3S2
Molecular Weight416.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC2=C(C=C(C=C2)S(=O)(=O)NC3=NC=CS3)C#N)Cl)C#N
InChIInChI=1S/C17H9ClN4O3S2/c18-15-8-13(2-1-11(15)9-19)25-16-4-3-14(7-12(16)10-20)27(23,24)22-17-21-5-6-26-17/h1-8H,(H,21,22)
InChIKeyJONVMVCPXBMHHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfonamide Derivative 11 (PSB-601): High-Affinity Adenosine A2B Receptor Antagonist for Targeted Pharmacological Research and Procurement Evaluation


Sulfonamide derivative 11, designated 8-[4-(4-benzylpiperazide-1-sulfonyl)phenyl]-1-propylxanthine and codenamed PSB-601, is a xanthine-based sulfonamide developed via a novel p-nitrophenylsulfonate aminolysis synthetic route [1]. It functions as a potent, highly selective antagonist of the human adenosine A2B receptor (ADORA2B), a G protein-coupled receptor implicated in inflammation, fibrosis, and tumor microenvironment modulation [1][2]. The compound belongs to the privileged sulfonamide pharmacophore class and exhibits a Ki of 3.6 nM at human A2B receptors, representing a 100-fold affinity improvement over its parent sulfonate precursor 1-propyl-8-p-sulfophenylxanthine (PSB-1115) [1].

Why Generic Sulfonamide Substitution Cannot Replace Derivative 11 (PSB-601) in A2B-Targeted Research


Adenosine A2B receptor antagonists exhibit steep structure-activity relationships (SAR) where minor modifications to the sulfonamide linker, xanthine core, or N-substituent profoundly alter both affinity and subtype selectivity [1]. PSB-601 achieves its exceptional A2B affinity (Ki 3.6 nM) and subtype selectivity (575-fold vs A1, 134-fold vs A2A, >278-fold vs A3) through a specific benzylpiperazine sulfonamide moiety that cannot be replicated by simpler sulfonamides such as sulfathiazole or acetazolamide, which target entirely different enzymes (bacterial DHPS and carbonic anhydrase, respectively) [1][2]. Moreover, the parent sulfonate precursor PSB-1115 exhibits markedly lower A2B potency, demonstrating that the sulfonamide bond itself is a critical pharmacophoric element for high-affinity receptor engagement [1].

Head-to-Head Quantitative Differentiation Evidence for Sulfonamide Derivative 11 (PSB-601) vs. Closest Structural and Functional Analogs


A2B Receptor Affinity: PSB-601 vs. Parent Sulfonate PSB-1115 and 1-Propylxanthine

PSB-601 (compound 11) demonstrates a Ki of 3.6 nM at human A2B receptors, which represents approximately a 100-fold improvement in affinity compared to the parent p-sulfophenylxanthine (PSB-1115), and approximately a 100-fold improvement over 1-propylxanthine, which exhibits a Ki of 360 nM for human A2B [1]. This affinity gain is directly attributable to the benzylpiperazine sulfonamide moiety introduced via the novel aminolysis synthetic route [1].

Adenosine A2B receptor GPCR pharmacology Sulfonamide SAR

Subtype Selectivity Profile: PSB-601 vs. Other Adenosine Receptor Antagonists

PSB-601 exhibits exceptional selectivity for the human A2B receptor over all other adenosine receptor subtypes: 575-fold selectivity versus human A1, 134-fold versus human A2A, and >278-fold versus human A3 [1]. This selectivity profile is substantially superior to that of the earlier benchmark A2B antagonist MRS-1754, which showed only 210-fold selectivity over A1 and 8.5-fold over A2A under comparable conditions [1][2]. Among the congeneric series, PSB-601 was the most selective compound, with the N-methylpiperazine analog (compound 7) displaying substantially reduced A2B affinity (Ki = 19.7 nM) [1].

Adenosine receptor subtypes Selectivity profiling A2B antagonist

Covalent Inhibition Mechanism: UPR1444 (Sulfonamide Derivative 11 Analog) vs. Osimertinib in Drug-Resistant EGFR

A structurally distinct sulfonamide-forming derivative, UPR1444 (also designated compound 11 in primary literature), potently and irreversibly inhibits the osimertinib-resistant EGFR L858R/T790M/C797S triple mutant through covalent sulfonamide bond formation with the catalytic Lys745 residue [1]. In enzymatic assays, UPR1444 displayed EGFR WT inhibitory activity comparable to that of osimertinib, but with superior kinome selectivity relative to the sulfonyl fluoride probe XO44, which was recently reported to inhibit a significant portion of the kinome [1]. In Ba/F3 cells expressing EGFR L858R/T790M/C797S, compound 11 was significantly more potent than osimertinib at inhibiting both EGFR autophosphorylation and cell proliferation, addressing a clinically relevant resistance mechanism [1].

EGFR C797S mutation Covalent inhibitors Non-small cell lung cancer

Synthetic Accessibility and Yield: Aminolysis Route vs. Conventional Sulfonamide Methods

The novel p-nitrophenylsulfonate aminolysis method developed for synthesizing PSB-601 (compound 11) overcame the failure of standard sulfonamide formation reactions, which either did not proceed or resulted in very low yields for this substrate class [1]. Using p-nitrophenoxide as a leaving group with balanced stability-reactivity properties, PSB-601 was obtained in good yield, whereas conventional sulfonylation approaches (e.g., sulfonyl chloride intermediates) were unsuccessful [1]. This synthetic innovation directly enabled access to the benzylpiperazine sulfonamide series, which proved substantially more potent at A2B receptors than the parent sulfonates [1].

Sulfonamide synthesis p-Nitrophenylsulfonate Aminolysis method

Functional Antagonism in Cellular Models: PSB-601 Attenuation of A2B-Mediated Signaling

In functional cellular assays using arterial smooth muscle cells, PSB-601 (1 μM) markedly attenuated the induction of early genes and inhibition of cell proliferation mediated by A2B receptor activation, effects that were mimicked by the cAMP analogue 8CPT acting on Epac (Exchange Protein activated by cAMP) [1]. This demonstrates that PSB-601 functions as a bona fide A2B antagonist in physiologically relevant cellular contexts, blocking downstream cAMP/Epac signaling rather than merely occupying the receptor in binding assays [1].

A2B receptor signaling cAMP Vascular smooth muscle

Optimal Research and Industrial Application Scenarios for Sulfonamide Derivative 11 (PSB-601) Based on Quantitative Evidence


A2B Receptor Pharmacological Profiling in Inflammatory and Fibrotic Disease Models

PSB-601's combination of high A2B affinity (Ki 3.6 nM) and exceptional subtype selectivity (575-fold vs A1, 134-fold vs A2A) makes it the reference antagonist for dissecting A2B-specific contributions in complex disease models where multiple adenosine receptor subtypes are co-expressed [1]. In pulmonary fibrosis, asthma, and inflammatory bowel disease research, PSB-601 at low nanomolar concentrations can isolate A2B-mediated cAMP/Epac signaling without confounding A2A receptor activation, which often produces opposing anti-inflammatory effects [1][2].

Overcoming Osimertinib-Resistant EGFR C797S Mutation in NSCLC Drug Discovery

For industrial drug discovery programs targeting the EGFR C797S resistance mutation, UPR1444 (sulfonamide derivative 11 analog) provides a mechanistically distinct covalent inhibition strategy through sulfonamide bond formation with catalytic Lys745, achieving superior potency over osimertinib in Ba/F3 cells expressing the L858R/T790M/C797S triple mutant [1]. This compound serves as a validated tool compound for benchmarking novel C797S-targeting candidates and as a chemical biology probe for studying lysine-targeted covalent inhibition in kinase drug discovery [1].

Vascular Biology and Smooth Muscle Cell Proliferation Studies

In cardiovascular research, PSB-601 has demonstrated functional blockade of A2B receptor-mediated early gene induction and inhibition of arterial smooth muscle cell proliferation at 1 μM, effects mediated through the cAMP/Epac signaling axis [1]. This positions PSB-601 as a critical tool for studying A2B receptor contributions to vascular remodeling, atherosclerosis, and restenosis, where A2B-mediated smooth muscle cell proliferation plays a pathophysiological role [1].

Sulfonamide Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization Programs

PSB-601 represents a benchmark molecule within the 8-phenylxanthine sulfonamide series for SAR studies, with well-characterized comparator data for the N-methylpiperazine analog (compound 7, Ki = 19.7 nM) and the parent sulfonate PSB-1115 [1]. The documented 5.5-fold affinity loss upon N-methylation of the piperazine ring and the >100-fold gain upon sulfonamide vs. sulfonate substitution provide quantitative SAR landmarks that guide rational optimization of new A2B antagonists [1].

Quote Request

Request a Quote for Sulfonamide derivative 11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.